Jaspamide M

Description

Historical Context of Jaspamide M Discovery and Initial Characterization

The parent compound, jaspamide (also known as jasplakinolide), was first isolated in 1986 from the marine sponge Jaspis splendens (initially identified as Jaspis johnstoni). nih.govnih.govmdpi.com This cyclodepsipeptide, a hybrid of polyketide and peptide origins, quickly garnered scientific interest due to its significant biological activities, which included antifungal, anthelmintic, and insecticidal properties. mdpi.comresearchgate.netacs.orgmdpi.com The potent bioactivity of jaspamide established it as a promising lead compound for further chemical and biological research, prompting numerous investigations into related analogues. researchgate.netresearchgate.net

Subsequent explorations of the sponge Jaspis splendens led to the discovery and isolation of several new derivatives. researchgate.net Among these were four new jaspamide derivatives designated Jaspamides M, N, O, and P. idexlab.com The characterization and structural elucidation of these compounds, including this compound, were accomplished through comprehensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netidexlab.com Research confirmed that this compound is a cyclodepsipeptide derivative of the original jaspamide structure and demonstrated that it possesses notable cytotoxic and microfilament-disrupting activities. ebi.ac.uk The discovery of this compound and its congeners was a direct result of the ongoing effort to explore the chemical diversity and therapeutic potential of natural products from marine sponges. researchgate.netresearchgate.net

Nomenclature and Relationship to Jasplakinolide (B32604)

The nomenclature surrounding this class of compounds can be confusing, as the parent molecule is referred to interchangeably in scientific literature as both "jaspamide" and "jasplakinolide". nih.govnih.govnih.gov this compound is a specific, naturally occurring analogue within this larger family of compounds. ebi.ac.uk It is structurally a cyclodepsipeptide, featuring a complex macrocyclic structure created from both amino acid and polyketide precursors. nih.govmdpi.com

This compound's direct relationship to the parent jasplakinolide is that of a derivative, meaning it shares the core scaffold but has distinct structural modifications. ebi.ac.uk The entire group of jaspamides represents a family of closely related metabolites isolated from sponges of the genus Jaspis. researchgate.netmdpi.com

Table 1: Compound Nomenclature and Formula

| Compound Name | Alternative Name(s) | Molecular Formula |

|---|---|---|

| Jaspamide | Jasplakinolide, NSC-613009 | C36H45BrN4O6 |

| This compound | C35H43BrN4O6 |

Overview of this compound and Tryptophan-Modified Analogues (e.g., Jaspamides M–P)

This compound is part of a specific subgroup of jaspamide analogues that feature modifications to the tryptophan residue. researchgate.netnih.gov The isolation of Jaspamides M, N, O, and P from Jaspis splendens provided a series of compounds where this particular amino acid unit was altered. researchgate.netidexlab.comgrafiati.com These natural variations allow for the study of structure-activity relationships, revealing how changes to the tryptophan component affect the molecule's biological function. nih.gov

For instance, other related analogues like Jaspamide Q and Jaspamide R differ in the bromination pattern of their N-methyltryptophan (abrine) moiety, with Jaspamide Q being a debromo version and Jaspamide R a dibromo analogue. mdpi.comnih.gov Studies on Jaspamides M–P have shown that they exhibit significant cytotoxic activities against various human cancer cell lines. researchgate.net For example, Jaspamide P demonstrated cytotoxicity against HT-29 (colon) and MCF-7 (breast) tumor cells. researchgate.net The research into these tryptophan-modified analogues, including this compound, is crucial for understanding the chemical features essential for their potent antimicrofilament and cytotoxic effects. researchgate.netebi.ac.uknih.gov

Table 2: Overview of Selected Tryptophan-Modified Jaspamides

| Compound | Source Organism | Key Structural Feature/Modification | Reported Biological Activity |

|---|---|---|---|

| This compound | Jaspis splendens | Tryptophan-modified derivative | Cytotoxic, Microfilament disruption ebi.ac.uk |

| Jaspamide N | Jaspis splendens | Tryptophan-modified derivative | Antimicrofilament activity researchgate.net |

| Jaspamide O | Jaspis splendens | Tryptophan-modified derivative | Antimicrofilament activity researchgate.net |

| Jaspamide P | Jaspis splendens | Tryptophan-modified derivative | Cytotoxic against HT-29 and MCF-7 cells researchgate.net |

| Jaspamide Q | Jaspis splendens | Debromo analogue (modified abrine (B1665380) residue) | Cytotoxic against L5178Y mouse lymphoma cells nih.gov |

| Jaspamide R | Jaspis splendens | Dibromo analogue (modified abrine residue) | Cytotoxic against L5178Y mouse lymphoma cells nih.gov |

Compound Index

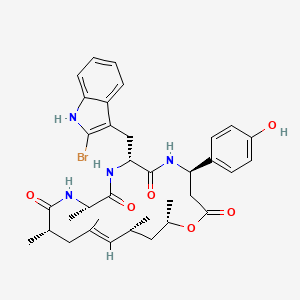

Structure

3D Structure

Properties

Molecular Formula |

C35H43BrN4O6 |

|---|---|

Molecular Weight |

695.6 g/mol |

IUPAC Name |

(4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-10,13,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |

InChI |

InChI=1S/C35H43BrN4O6/c1-19-14-20(2)16-22(4)46-31(42)18-29(24-10-12-25(41)13-11-24)39-35(45)30(40-34(44)23(5)37-33(43)21(3)15-19)17-27-26-8-6-7-9-28(26)38-32(27)36/h6-14,20-23,29-30,38,41H,15-18H2,1-5H3,(H,37,43)(H,39,45)(H,40,44)/b19-14+/t20-,21-,22-,23-,29+,30+/m0/s1 |

InChI Key |

MCCCWOHEVPWUGJ-PKWVKXEBSA-N |

Isomeric SMILES |

C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

Canonical SMILES |

CC1CC(OC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(CC(=C1)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

Origin of Product |

United States |

Biosynthetic Pathways and Origins of Jaspamide M

Putative Biosynthetic Routes of Jaspamide M and Related Cyclodepsipeptides

This compound is a naturally occurring cyclodepsipeptide, a class of compounds characterized by a cyclic structure containing both peptide and ester bonds. The biosynthesis of jaspamides, including this compound, is thought to involve a mixed polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway. researchgate.net This hybrid pathway is responsible for assembling the complex molecular architecture of these compounds.

The core structure of jaspamides consists of a 19-membered macrocycle. researchgate.net This ring is formed from a tripeptide unit and a polypropionate-derived polyketide chain. researchgate.net The tripeptide portion often includes unusual amino acids, such as (R)-2-bromoabrine and (R)-β-tyrosine, alongside more common ones like L-alanine. researchgate.net

The biosynthesis is believed to begin with the assembly of the polyketide chain by a PKS system. This is followed by the sequential addition of amino acid residues by an NRPS complex. The final step in the formation of the macrocycle is a macrolactamization, creating the characteristic cyclic structure. researchgate.net

The biosynthetic gene cluster responsible for jaspamide production, designated as the "jas" cluster, has been identified. acs.org Analysis of this cluster reveals the presence of genes encoding both NRPS and PKS modules, which supports the proposed hybrid biosynthetic pathway. acs.org The NRPS region shows homology to the chondramide gene cluster, which produces a related compound in myxobacteria, while the PKS region appears to have evolved convergently. acs.org

Characterization of Key Biosynthetic Intermediates

The elucidation of the jaspamide biosynthetic pathway has been aided by the identification and characterization of key intermediates. These molecules provide snapshots of the assembly process. For instance, the linear precursor to the cyclic jaspamide structure is a crucial intermediate. researchgate.net

Synthetic efforts have often targeted the creation of these intermediates to validate the proposed biosynthetic steps. Key fragments that have been synthesized include (2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoic acid, which forms the polyketide portion, and the unusual amino acids (R)-2-bromoabrine and (R)-β-tyrosine. researchgate.net

The synthesis of these intermediates often involves multiple stereoselective steps to achieve the correct chirality observed in the natural product. For example, the synthesis of the polyketide chain has been achieved through methods like the Evans asymmetric alkylation. researchgate.net Similarly, the synthesis of the tripeptide fragment requires careful control of stereochemistry at each amino acid residue. clockss.org

Exploration of Marine Sponge and Microbial Biogenetic Contributions

Jaspamides were first isolated from marine sponges of the genus Jaspis. nih.govmdpi.com For a long time, the sponge itself was believed to be the producer of these compounds. However, growing evidence suggests that symbiotic microorganisms living within the sponge are the true biosynthetic source. researchgate.netfrontiersin.org

This symbiotic relationship is a common phenomenon in the marine environment, where microbes produce a vast array of secondary metabolites that can benefit the host sponge, for instance, by providing chemical defense. frontiersin.org The structural features of some jaspamides, such as the end-chain isopropyl group, are characteristic of bacterial fatty acids, further pointing towards a microbial origin. mdpi.com

Metagenomic analysis of the marine sponge Discodermia calyx led to the identification of a hybrid PKS-NRPS gene cluster involved in the biosynthesis of another peptide, kasumigamide, by a symbiotic 'Entotheonella' bacterium. researchgate.net This finding supports the broader concept that many "sponge-derived" natural products are in fact produced by their microbial symbionts. researchgate.net More specifically, research has pointed to bacteria of the genus Jaspinella (within the Tectomicrobia phylum) as the synthesizers of jaspamide/jasplakinolide (B32604) in sponges. acs.orgresearchgate.net

To further investigate the microbial production of these compounds without harming the sponge populations, innovative methods like the "artificial marine sponge" have been developed. nih.govresearchgate.net This device can be deployed in the marine environment to host microbial communities and accumulate their secondary metabolites, providing a sustainable source for natural product discovery. nih.govresearchgate.net

Biosynthesis-Inspired Synthetic Approaches

The understanding of the biosynthetic pathway of jaspamides has inspired synthetic chemists to develop novel and efficient total syntheses of these complex molecules and their analogs. chemrxiv.org These bio-inspired approaches often mimic the key bond-forming events of the natural pathway.

A common strategy involves a convergent synthesis, where the peptide and polyketide fragments are synthesized separately and then coupled together. researchgate.netclockss.org The final macrocyclization is a critical step, and various methods have been employed, including macrolactamization and ring-closing metathesis. researchgate.netresearchgate.net

For example, a solid-phase synthesis approach has been used to efficiently prepare the linear peptide precursor, which is then subjected to a ruthenium-catalyzed ring-closing metathesis to form the macrocycle. researchgate.net Another approach utilized a macrolactonization strategy to complete the synthesis. nih.gov These synthetic efforts not only provide access to the natural products for further biological evaluation but also allow for the creation of analogs with potentially improved properties. nih.gov The synthesis of these analogs, with systematic modifications to the jaspamide scaffold, is crucial for structure-activity relationship (SAR) studies, which aim to understand how different parts of the molecule contribute to its biological activity. nih.govnih.gov

Synthetic Methodologies and Analog Development of Jaspamide M

Total Synthesis Strategies for Jaspamide M

The total synthesis of this compound and its parent compound, Jasplakinolide (B32604), has been approached through various strategic disconnections of its macrocyclic structure. These strategies primarily revolve around the formation of the large ring, which can be achieved through either macrolactamization or macrolactonization, and the stereocontrolled synthesis of its unique building blocks.

Solid-Phase Synthesis and Ruthenium-Catalyzed Ring Closing Metathesis

An alternative and innovative approach to the synthesis of Jasplakinolide, the parent compound of this compound, utilizes solid-phase peptide synthesis (SPPS) followed by a ruthenium-catalyzed ring-closing metathesis (RCM) reaction. researchgate.netrsc.org This strategy involves assembling the linear peptide chain on a solid support, which simplifies purification, followed by the key RCM step to form the macrocycle. researchgate.netrsc.orgru.nl The RCM reaction, employing catalysts developed by Grubbs and others, has become a powerful tool in the synthesis of complex cyclic molecules due to its functional group tolerance and efficiency. ru.nluwindsor.ca This methodology has been successfully applied to the total synthesis of Jasplakinolide and its desbromo analog. rsc.org

Key Stereoselective Reactions (e.g., Syn-Aldol, Orthoester Claisen Rearrangement)

The construction of the polypropionate sector of this compound, which contains multiple stereocenters, necessitates the use of highly stereoselective reactions. Key reactions employed in this context include the Evans' syn-aldol reaction and the orthoester Claisen rearrangement. nih.gov The syn-aldol reaction is utilized to create a key aldol (B89426) condensation product, establishing the relative stereochemistry of adjacent chiral centers. nih.gov This is followed by an orthoester Claisen rearrangement to generate the desired ester precursors for the polypropionic acid segment. nih.gov These reactions are instrumental in controlling the intricate stereochemistry of the molecule. Another notable stereoselective method applied to the synthesis of the polyketide fragment of Jaspamide involves the nickel-catalyzed coupling of Grignard reagents with acyclic enol ethers, which proceeds with high stereoselectivity. rsc.org

Design and Synthesis of this compound Analogues

The development of synthetic routes to this compound has paved the way for the design and synthesis of various analogs. These analogs are invaluable for probing the structure-activity relationship (SAR) of the natural product, potentially leading to compounds with improved biological profiles.

Diverted Total Synthesis (DTS) Applications

Diverted Total Synthesis (DTS) is a powerful strategy for generating a library of analogs from a common advanced intermediate in a total synthesis pathway. amazonaws.com This approach allows for the systematic modification of different parts of the this compound scaffold. nih.gov By making minor changes to an established synthetic route, structural variants can be conveniently and systematically studied. nih.gov For example, analogs have been synthesized to investigate the importance of the phenolic hydroxyl group, the stereochemistry and role of the methyl group at C2, and the significance of the N-methyl group. nih.gov This "molecular editing" allows for the exploration of the pharmacophore and the optimization of the parent molecule's properties. amazonaws.com

Function-Oriented Synthesis (FOS) and Biology-Oriented Synthesis (BIOS)

Function-Oriented Synthesis (FOS) and Biology-Oriented Synthesis (BIOS) are strategic pillars in the quest for novel therapeutic agents, guiding the creation of molecules with specific biological activities.

Function-Oriented Synthesis (FOS) prioritizes the biological function of a target molecule over the exact replication of its complex natural structure. The core principle of FOS is to capture, refine, or even enhance the biological activity of a lead compound, such as a natural product, using simpler, more synthetically accessible scaffolds. nih.gov This approach is particularly valuable when dealing with natural products that are scarce, difficult to synthesize, or possess undesirable properties for therapeutic use. nih.gov By focusing on the pharmacophore—the essential molecular features responsible for biological activity—FOS allows for the design of analogs that are easier to produce and may exhibit improved potency and drug-like properties. nih.gov

Biology-Oriented Synthesis (BIOS) expands on this by leveraging structural information from both natural products and their biological targets. amazonaws.comacs.org This strategy involves mapping the scaffolds of known bioactive natural products to identify common structural motifs associated with specific biological activities. amazonaws.comacs.orgrsc.org By understanding the "biologically relevant" chemical space, chemists can design and synthesize compound libraries that are enriched in molecules likely to interact with a particular class of biological targets. amazonaws.comacs.orgnih.gov BIOS often involves the simplification of complex natural product scaffolds to create a "scaffold tree," which guides the synthesis of focused compound libraries. amazonaws.comacs.org This approach facilitates the exploration of structure-activity relationships and can lead to the discovery of novel probes for chemical biology and starting points for drug discovery programs. nih.gov

In the context of this compound, both FOS and BIOS would guide the design of analogs by:

Identifying the key structural elements of the jaspamide core responsible for its potent biological effects, such as actin stabilization.

Systematically modifying or replacing complex moieties with simpler, synthetically tractable fragments that retain or enhance the desired function.

Creating libraries of simplified analogs to explore the impact of structural changes on biological activity, leading to a deeper understanding of the jaspamide pharmacophore.

Complexity to Diversity (CtD) Approaches

The Complexity to Diversity (CtD) strategy offers a powerful method for generating structurally diverse and complex small molecules by utilizing readily available natural products as starting materials. frontiersin.orgcam.ac.uk This approach leverages the inherent stereochemical and architectural complexity of natural products, subjecting them to various ring-distorting reactions to create novel molecular scaffolds. frontiersin.orgrsc.org The core idea is to transform a single complex starting material into a library of diverse compounds, thereby efficiently exploring new areas of chemical space. frontiersin.orgnih.gov

The CtD process typically involves:

Functionalization of a natural product to introduce chemical handles for diversification. cam.ac.uk

Divergent functionalization with a variety of building blocks to create a range of acyclic precursors. cam.ac.uk

Ring-distortion reactions , such as tandem Tsuji-Trost allylation and oxa-Michael cyclization, to generate new and complex ring systems. rsc.org

This strategy has been successfully applied to natural products like quinine (B1679958) and griseofulvin, demonstrating its utility in rapidly generating libraries of structurally unique and complex molecules. cam.ac.ukrsc.org For a compound like this compound, a CtD approach could involve leveraging its complex macrocyclic and peptide framework to generate novel scaffolds with potentially new biological activities.

Semisynthetic Modification Techniques

Semisynthetic modification of natural jaspamides has been a crucial technique for probing the structure-activity relationships (SAR) of this class of compounds. This approach involves chemically altering the natural product to create a series of analogs, allowing researchers to assess the importance of different structural features for biological activity.

Studies on jasplakinolide (jaspamide) and its naturally occurring analogs have revealed key insights into their SAR. For instance, modifications to the polyketide portion of the molecule, such as epoxidation or diol formation from the double bond, have been shown to be detrimental to its antiproliferative activity. nih.gov Similarly, changes to the tryptophan residue or the methyl groups on the polyketide framework are not well-tolerated. nih.gov

Conversely, some modifications have been found to have little impact on or even enhance activity. For example, replacing the methyl group of the alanine (B10760859) side chain did not significantly reduce activity. nih.gov Furthermore, certain modifications to the methylabrine residue, previously thought to be essential for activity, had little influence on the antiproliferative effect in some analogs. researchgate.net

The isolation of new jaspamide derivatives, such as jaspamides M-P, which feature modifications to the tryptophan residue, has provided further opportunities for understanding the SAR of this family. researchgate.netgoogle.co.in For example, Jaspamide P was found to be cytotoxic against HT-29 and MCF-7 tumor cell lines. researchgate.net The isolation of debromo and bromo-analogues has also contributed to this understanding. mdpi.com These findings highlight the value of semisynthesis and the study of natural analogs in guiding the design of new, potentially more potent and selective jaspamide-based therapeutic agents.

Mechanistic Elucidation of Jaspamide M Action at the Cellular and Molecular Level

Actin Cytoskeleton Modulation by Jaspamide M

This compound is recognized for its significant impact on the actin cytoskeleton, a critical component for maintaining cell shape, enabling movement, and participating in intracellular transport. nih.govresearchgate.netucsd.edu Its effects are multifaceted, ranging from promoting the formation and stabilization of actin filaments to inducing their large-scale reorganization.

F-actin Polymerization and Stabilization

This compound, also known as jasplakinolide (B32604), is a potent inducer of actin polymerization and stabilization. ebi.ac.ukspringernature.com It shares the ability to stabilize filamentous actin (F-actin) with other compounds like phalloidin, and it competitively inhibits phalloidin's binding to F-actin. biorxiv.org This stabilization effect makes actin filaments resistant to depolymerization, even under conditions that would normally cause them to break down. biorxiv.org Studies have shown that this compound is a more effective stabilizer of F-actin than phalloidin. biorxiv.org This potent stabilizing action is a key aspect of its mechanism, leading to a net increase in the cellular pool of filamentous actin. nih.gov

Disruption and Reorganization of Actin Filaments

While promoting polymerization, this compound also causes a dramatic disruption and reorganization of the existing actin filament network. nih.govnih.gov In various cell types, including HL-60 promyelocytic leukemia cells and human monocytes, exposure to this compound leads to a shift from a typical fibrous network of actin to the formation of focal aggregates or dense accumulations of F-actin in the cytoplasm. nih.govresearchgate.netashpublications.org This reorganization is a hallmark of this compound's activity and is dose-dependent. ashpublications.org For instance, in HL-60 cells, this effect is detectable at concentrations as low as 10⁻⁸ mol/L and becomes prominent at 10⁻⁷ mol/L. ashpublications.org This disruption of the normal actin cytoskeleton is central to the compound's effects on cell morphology and other cellular functions. nih.gov

Impact on Cellular Morphodynamics (e.g., Ruffling and Intracellular Movement)

The this compound-induced reorganization of the actin cytoskeleton has significant consequences for cellular morphodynamics, which encompasses the changes in cell shape and movement. researchgate.netucsd.edu Specifically, treatment with this compound has been shown to inhibit membrane ruffling and intracellular movement in HL-60 cells and human monocytes. nih.govashpublications.org Well-spread cultured human monocytes, for example, contract and assume a rounded shape after exposure to the compound. nih.gov This inhibition of dynamic cellular processes like ruffling is a direct result of the aggregation of F-actin, which disrupts the normal, dynamic remodeling of the cytoskeleton required for such movements. nih.gov

Cell Cycle Regulation and Polyploidization

Beyond its immediate effects on the cytoskeleton, this compound also influences the cell division cycle, leading to cell cycle arrest and the formation of polyploid cells.

Induction of Cell Cycle Arrest (e.g., G2/M Phase)

This compound has been observed to induce cell cycle arrest, particularly at the G2/M phase, in cancer cell lines. core.ac.ukmdpi.com This arrest prevents cells from proceeding through mitosis, thereby inhibiting their proliferation. The G2/M checkpoint is a critical regulatory point in the cell cycle that ensures DNA is properly replicated before the cell divides. oncotarget.com The ability of this compound to halt the cell cycle at this stage is a key component of its growth-inhibiting activities. nih.govencyclopedia.pub

Mechanisms of Polyploidization in Cellular Models

A notable consequence of this compound treatment is the induction of polyploidization, the state of having more than two complete sets of chromosomes. karger.com In the HL-60 cell line, exposure to this compound resulted in a significant increase in multinucleated cells. karger.com After two days of cultivation with the compound, 56.3% of the cells became multinuclear, compared to only 2.4% in control cultures. ebi.ac.ukkarger.com The size and number of nuclei within the cells also increased over time. karger.com The precise mechanism by which this compound induces polyploidy is not fully elucidated, but it is hypothesized to be related to its effects on the actin cytoskeleton and potentially the mitotic spindle, leading to failures in cytokinesis, the final step of cell division. karger.com Polyploidization can be induced by various drugs that interfere with DNA, the mitotic spindle, or microtubule checkpoints. karger.com

Programmed Cell Death Pathways

Apoptotic Induction Mechanisms (e.g., Caspase-Dependent and Independent Pathways)

This compound, a cyclic depsipeptide originally isolated from marine sponges, has been shown to induce programmed cell death, or apoptosis, in various transformed cell lines. nih.gov The primary mechanism of this induction appears to be a caspase-dependent pathway. nih.govasm.org This is evidenced by the time-dependent increase in caspase-3-like activity in cells exposed to jasplakinolide (a compound closely related to this compound). nih.gov

The involvement of caspases is further substantiated by the fact that broad-spectrum caspase inhibitors, as well as more specific inhibitors of caspase-3-like proteases, can significantly block the apoptotic effects of jasplakinolide. nih.gov This points to the central role of these cysteine-aspartic proteases in executing the cell death program initiated by this compound.

While the caspase-dependent pathway is prominent, the possibility of caspase-independent mechanisms also exists, as seen with other natural compounds. mdpi.com In some cellular contexts, apoptosis can be initiated through the release of mitochondrial factors like apoptosis-inducing factor (AIF) and endonuclease G (EndoG), which can lead to DNA fragmentation without the involvement of caspases. mdpi.complos.org However, current research on this compound primarily highlights the caspase-dependent route. nih.govasm.org

Modulation of Apoptotic Regulatory Proteins (e.g., Caspase-3, Bax, Bcl-2, PARP)

This compound's pro-apoptotic activity is intricately linked to its ability to modulate key regulatory proteins within the apoptotic cascade. A significant body of evidence points to the activation of effector caspases, particularly caspase-3. nih.govasm.org The activation of caspase-3 is a critical downstream event that leads to the cleavage of numerous cellular substrates, ultimately resulting in the morphological and biochemical hallmarks of apoptosis. nih.govresearchgate.net

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a crucial determinant of cell fate. frontiersin.orgmdpi.com this compound's influence likely extends to these proteins. An increase in the Bax/Bcl-2 ratio is a common mechanism for inducing apoptosis, as it promotes the permeabilization of the mitochondrial outer membrane. nih.gov This event leads to the release of cytochrome c, which then participates in the formation of the apoptosome and subsequent activation of the caspase cascade. mdpi.comfrontiersin.org While direct studies on this compound's effect on the Bax/Bcl-2 ratio are limited, the established role of these proteins in apoptosis suggests they are probable targets. nih.govcore.ac.uk

Poly(ADP-ribose) polymerase (PARP) is another important protein modulated during apoptosis. It is a substrate for activated caspase-3, and its cleavage is considered a hallmark of caspase-dependent apoptosis. The cleavage of PARP by caspase-3 serves to prevent DNA repair and conserve cellular energy, thereby facilitating the apoptotic process. Given the evidence for caspase-3 activation by this compound, it is highly probable that PARP cleavage is a downstream consequence of its action. nih.gov

Interaction with Specific Ion Channels and Other Cellular Targets

Modulation of Voltage-Gated Potassium Channels (e.g., Kv1.5)

Recent studies have revealed that this compound can significantly modulate the activity of specific ion channels, with a pronounced effect on the voltage-gated potassium channel Kv1.5. nih.gov Kv1.5 channels are crucial for regulating the membrane potential in various cell types, including cardiomyocytes. nih.gov this compound has been shown to be a potent inhibitor of Kv1.5 activity. nih.gov This inhibition is thought to be linked to jaspamide's ability to bind to actin, as the function of Kv1.5 channels can be dependent on the integrity of the actin cytoskeleton. nih.gov

The inhibition of Kv1.5 channels can have significant physiological consequences. In the heart, these channels contribute to the repolarization phase of the action potential, and their blockage can lead to arrhythmias. nih.govnih.gov The potent inhibitory effect of this compound on Kv1.5 suggests that this interaction is a key aspect of its cellular activity and may contribute to its toxicological profile. nih.gov

| Compound | Concentration | % Inhibition of Kv1.5 |

|---|---|---|

| This compound | 10 µM | 98.5% |

Effects on Calcium Channels (e.g., Cav1.2, Cav3.2) and HCN2 Channels

In addition to its effects on potassium channels, this compound also modulates the function of calcium and HCN channels, although to a lesser extent than Kv1.5. nih.gov Specifically, it has been observed to inhibit the L-type calcium channel Cav1.2 and the T-type calcium channel Cav3.2. nih.gov These calcium channels are vital for a multitude of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. mdpi.comepfl.ch

This compound also demonstrates inhibitory activity against the HCN2 (hyperpolarization-activated cyclic nucleotide-gated channel 2). nih.gov HCN channels are known as "pacemaker" channels and are important in controlling rhythmic activity in both the heart and the central nervous system. frontiersin.org The modulation of these diverse ion channels by this compound highlights its broad-ranging effects on cellular electrophysiology. nih.gov

| Ion Channel | % Inhibition by this compound |

|---|---|

| Cav1.2 | 64.3% |

| Cav3.2 | 48.8% |

| HCN2 | 41.3% |

Structure Activity Relationship Sar Studies of Jaspamide M and Its Analogues

Correlating Structural Modifications with Actin-Disrupting Activity

The cytotoxic effects of jaspamide and its analogues are largely attributed to their ability to disrupt the actin cytoskeleton. nih.govresearchgate.net These compounds are known to induce actin polymerization and stabilize F-actin, leading to interference with normal cellular processes that rely on actin dynamics, such as cell division and motility. nih.govmdpi.com

Numerous SAR studies have demonstrated a strong correlation between structural modifications and the actin-disrupting capabilities of jaspamide analogues. researchgate.net Modifications at the actin-binding site can lead to a significant loss of activity. nih.govresearchgate.net For instance, while Jaspamide B exhibited potent cytotoxicity, it did not show microfilament-disrupting activity at the tested concentration, highlighting that cytotoxicity and actin disruption are not always directly proportional and can be uncoupled. nih.gov

The table below summarizes the actin-disrupting activity of selected Jaspamide analogues.

| Compound/Analogue | Modification | Effect on Actin Disruption | Reference |

| Jaspamide | --- | Potent inducer of actin polymerization | mdpi.com |

| Jaspamide B | Modification in the polyketide portion | No microfilament disruption at 80 nM | nih.gov |

| Jaspamide Analogues | Changes to the polyketide double bond (epoxidation, diol formation) | Detrimental to activity | nih.gov |

| Jaspamide Analogues | Replacement of polyketide methyl groups | Not well tolerated | nih.gov |

| Jaspamide Analogues | Migration of polyketide double bond to an exocyclic position | Not well tolerated | nih.gov |

Influence of Polyketide Moiety Structure and Stereochemistry on Biological Potency

The polyketide portion of the jaspamide molecule plays a crucial role in its biological activity. nih.gov Studies involving synthetic and semi-synthetic analogues have revealed that even minor changes in the structure and stereochemistry of this moiety can have a profound impact on potency.

Transformations of the double bond within the polyketide chain, such as conversion to an epoxide or diol, have been shown to be detrimental to biological activity. nih.gov Similarly, the replacement of the methyl groups at positions C-13 and C-15 is not well tolerated. nih.gov The stereochemistry of the substituents on the polyketide framework is also critical, as the synthesis of non-natural diastereomers has demonstrated sensitivity in both cytotoxic action and the ability to induce actin polymerization. nih.gov

Interestingly, some modifications to the non-peptidic 8-hydroxynonenoic acid part of the molecule, such as changes to the C2 methyl group or its stereochemistry, had less of an impact on biological activity, suggesting these are not as critical for hydrophobic interactions at the F-actin binding site. nih.gov However, a significantly simplified polyketide moiety was found to be detrimental to biological activity, indicating a certain level of structural complexity is required. nih.govresearchgate.net

The table below details the effects of modifications to the polyketide moiety.

| Modification | Effect on Biological Potency | Reference |

| Epoxidation or diol formation of the double bond | Detrimental | nih.gov |

| Replacement of C-13/C-15 methyl groups | Deleterious | nih.gov |

| Changes in stereochemistry of substituents | Affects cytotoxicity and actin polymerization | nih.gov |

| Modifications to the C2 methyl group | Less impact on activity | nih.gov |

| Extreme simplification of the polyketide moiety | Detrimental | nih.govresearchgate.net |

Significance of Amino Acid Residue Variations, Including Bromination Patterns

The tripeptide portion of the jaspamide macrocycle, consisting of L-alanine, N-methyl-2-bromotryptophan, and β-tyrosine, is another critical determinant of its biological activity. mdpi.com Variations in these amino acid residues, including their stereochemistry and modifications like bromination, have been extensively studied.

The N-methyltryptophan residue, in particular, was initially thought to be essential for the observed biological activity. researchgate.net However, studies on Jaspamide P, which has modifications to this residue, showed that it still exhibited cytotoxic activity, suggesting that these changes have little influence on the antiproliferative effect. researchgate.net

Jaspamide Q and R, which differ in the bromination pattern of the abrine (B1665380) (N-methyltryptophan) moiety, both displayed potent cytotoxic activity. nih.govmdpi.com Jaspamide Q is the debromo analogue of jaspamide, while Jaspamide R contains two bromine atoms. mdpi.com The potent activity of these analogues indicates that the bromination pattern on the tryptophan residue can be varied without a significant loss of cytotoxicity. nih.govmdpi.com

The table below summarizes the impact of amino acid residue variations.

| Analogue | Amino Acid Modification | Effect on Cytotoxicity | Reference |

| Jaspamide P | Modified methylabrine residue | Little influence on antiproliferative effect | researchgate.net |

| Jaspamide Q | Debromo analogue (lacks bromine on tryptophan) | Potent activity (IC50 <0.1 µg/mL) | nih.govmdpi.com |

| Jaspamide R | Dibromo analogue (two bromines on tryptophan) | Potent activity (IC50 <0.1 µg/mL) | nih.govmdpi.com |

| Pipestelides A-C | Contain a bromotyrosine unit | Exhibited cytotoxic activities in the micromolar range | idexlab.com |

Rational Design Principles for Enhanced Cellular Activities

The wealth of SAR data has enabled the formulation of rational design principles for creating jaspamide analogues with potentially enhanced or more specific cellular activities. The goal is to develop compounds that retain the potent cytotoxic effects while potentially reducing off-target toxicities. nih.gov

Key principles derived from SAR studies include:

Preservation of the Macrocyclic Core: A larger macrocyclic core, as seen in jaspamide, appears to be a better starting point for derivatization compared to smaller ring structures. nih.gov

Exploration of Amino Acid Diversity: The tolerance for variations in the amino acid residues, particularly the bromination pattern of the tryptophan unit, opens up avenues for creating a diverse library of analogues. researchgate.netnih.govmdpi.com

Synthetic efforts have focused on creating simplified analogues to pinpoint the essential structural requirements for activity. idexlab.comscholarsportal.info These studies help in understanding the pharmacophoric core responsible for the observed biological effects. idexlab.com

Development of Jaspamide M-Based Chemical Probes for Biological Research

Jaspamide's ability to permeate cells and interact specifically with the actin cytoskeleton makes it a valuable tool for cell biology research. nih.govcsic.es The development of jaspamide-based chemical probes is an active area of investigation, aiming to create molecules that can be used to study actin dynamics and related cellular processes.

The synthesis of various analogues allows for the systematic probing of the jaspamide-actin interaction. nih.gov By understanding which parts of the molecule are critical for binding and which can be modified, researchers can design probes with specific properties, such as fluorescent tags or photoaffinity labels, without abolishing their biological activity. These probes are instrumental in elucidating the precise molecular mechanisms of jaspamide's action and for visualizing the actin cytoskeleton in living cells. idexlab.com The isolation of new jaspamide derivatives, such as Jaspamides Q and R, which exhibit potent cytotoxicity, provides new scaffolds for the potential development of such probes. nih.gov

Advanced Methodological Approaches in Jaspamide M Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of natural products like Jaspamide M. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its complex atomic framework.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of this compound and its derivatives. emerypharma.com One-dimensional (1D) NMR, specifically ¹H-NMR, provides initial information on the types and number of protons in the molecule based on their chemical shifts, integrations, and coupling constants. emerypharma.com However, due to the complexity of this compound, 1D spectra alone are often insufficient for complete assignment.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure. nih.govird.fr Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, helping to identify adjacent protons within the same spin system. emerypharma.comnih.gov Total Correlation Spectroscopy (TOCSY) extends these correlations, allowing for the identification of all protons within a spin system, even if they are not directly coupled. nih.gov Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. ird.fr This information is vital for connecting the different fragments of the molecule, such as the tripeptide portion and the polypropionate unit. ird.fr Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. nih.gov For instance, a clear NOE correlation was observed between a proton resonance at δH 7.41 and the NH-Tyr proton at δH 7.53 in a Jaspamide derivative, confirming the position of a bromine atom. nih.gov

Interactive Table: Key 2D NMR Correlations for Jaspamide Derivatives

| Experiment | Information Gained | Application in Jaspamide Research |

| COSY | Identifies 1H-1H spin-spin couplings (typically through 2-3 bonds). | Establishing connectivity within amino acid residues and the polyketide chain. nih.govird.fr |

| TOCSY | Shows correlations between all protons in a spin system. | Assigning all protons belonging to a single amino acid or a larger fragment. nih.gov |

| HMQC/HSQC | Correlates protons to their directly attached carbons (1JCH). | Assigning carbon signals based on known proton assignments. ird.fr |

| HMBC | Shows long-range correlations between protons and carbons (2,3JCH). | Connecting different structural fragments, like the peptide and polyketide moieties. ird.fr |

| NOESY/ROESY | Reveals through-space proximity of protons. | Determining relative stereochemistry and conformational preferences. nih.gov |

High-Resolution Mass Spectrometry (MS/MS, HRFTMS) for Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of this compound and its analogues. nih.govmeasurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an exact mass. bioanalysis-zone.comresearchgate.net This high accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

Techniques like High-Resolution Fourier Transform Mass Spectrometry (HRFTMS) and tandem mass spectrometry (MS/MS) are particularly powerful. nih.gov In the analysis of Jaspamide derivatives, HRFTMS has been used to determine the molecular formula by providing a highly accurate mass measurement. For example, the molecular formula of Jaspamide Q was determined to be C₃₆H₄₆N₄O₆ based on its HRFTMS data (m/z 631.3491 [M+H]⁺). nih.gov Similarly, for Jaspamide R, the presence of two bromine atoms was supported by the characteristic isotopic pattern (1:2:1 ratio) in the ESI mass spectrum, and its molecular formula was confirmed by HRFTMS. nih.gov MS/MS experiments, where a specific ion is selected and fragmented, provide valuable structural information by revealing the connectivity of the molecule's substructures. chromatographyonline.com

Interactive Table: HRMS Data for Jaspamide Derivatives

| Compound | Molecular Formula | Ion | Measured m/z | Note | Reference |

| Jaspamide Q | C₃₆H₄₆N₄O₆ | [M+H]⁺ | 631.3491 | Identified as the debromo analogue of Jaspamide. | nih.gov |

| Jaspamide R | C₃₆H₄₄Br₂N₄O₆ | [M+H]⁺ | 789.1691 | Presence of two bromine atoms confirmed by isotopic pattern. | nih.gov |

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism)

Chiroptical methods are essential for determining the absolute configuration of chiral molecules like this compound. nih.govuq.edu.au These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. mgcub.ac.in

Optical Rotation (OR) measures the rotation of plane-polarized light as it passes through a chiral sample. The specific rotation value is a characteristic physical property of a chiral compound. nih.govresearchgate.net It is often used in combination with other methods to help assign the absolute configuration of stereocenters. nih.gov

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mgcub.ac.incas.cz The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. mgcub.ac.in For complex molecules like this compound and its analogues, experimental CD spectra are often compared with theoretically calculated spectra for different possible stereoisomers to determine the absolute configuration. nih.govnih.gov This combination of experimental and theoretical chiroptical analysis provides a powerful tool for solving complex stereochemical problems. nih.gov

Confocal Laser Scanning Microscopy for Cellular Imaging

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution fluorescence imaging technique that allows for the three-dimensional visualization of fluorescently labeled molecules within cells. univ-mrs.frresearchgate.netnih.gov This method is particularly useful for studying the cellular effects and localization of bioactive compounds like this compound. mdpi.com

In this compound research, CLSM can be employed to visualize its effects on the cellular cytoskeleton. Since this compound is known to interact with actin, fluorescently labeling either the compound or cellular actin filaments allows researchers to observe the disruption of the microfilament network in real-time. researchgate.net CLSM provides sharp, optically sectioned images, eliminating out-of-focus light and enabling the reconstruction of a 3D image of the cell. univ-mrs.frmdpi.com This allows for the precise localization of this compound within the cell and a detailed analysis of the morphological changes it induces, providing crucial insights into its mechanism of action at the cellular level. nih.gov

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become integral to modern drug discovery and the study of complex natural products. amazon.comgoogle.comkallipos.gr These in silico approaches complement experimental data by providing predictions of molecular properties, structures, and interactions. novapublishers.comwiley.com

In Silico Structure-Function Prediction and Binding Affinity Calculations

In silico methods play a significant role in predicting the biological function of molecules like this compound and in understanding their interactions with protein targets. jscimedcentral.comtci-thaijo.orgnih.gov Structure-based functional annotation can be performed using various bioinformatics tools to predict the physicochemical properties, secondary structure, and potential active sites of a molecule. nih.gov

A key application is the calculation of binding affinity, which quantifies the strength of the interaction between a ligand (like this compound) and its receptor (such as actin). libretexts.org Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to estimate the free energy of binding from molecular dynamics simulation trajectories. researchgate.net These calculations can help to rationalize the observed biological activity and guide the design of new analogues with improved potency or selectivity. The binding affinity is often expressed as the dissociation constant (Kd), where a smaller Kd value indicates a higher affinity. libretexts.orgnanotempertech.comelifesciences.org These computational predictions, while requiring experimental validation, are invaluable for prioritizing compounds for synthesis and biological testing.

Molecular Docking and Dynamics Simulations for Target Interaction Studies

To understand how this compound interacts with its biological targets at a molecular level, researchers utilize molecular docking and dynamics simulations. dntb.gov.uanih.govnih.gov Molecular docking predicts the preferred orientation of this compound when it binds to a target protein, essentially forecasting the ligand-receptor complex structure. nih.gov This process involves sampling various conformations of the ligand within the protein's active site and then ranking these conformations using a scoring function. nih.gov

Following docking, molecular dynamics (MD) simulations provide insights into the structural, dynamical, and thermodynamical properties of the this compound-protein complex. mdpi.compeerj.com These simulations model the movement of atoms over time, offering a dynamic view of the interaction and helping to generate multiple conformations for more robust analysis. nih.govmdpi.com For instance, MD simulations can be used to generate different conformers of a target protein, which can then be used in an ensemble docking approach to better explore possible ligand-binding conformations. mdpi.com The stability of the predicted interactions can be further assessed by calculating binding free energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). peerj.com

Chemogenomic Profiling and Computational Target Prediction

Chemogenomic profiling is a powerful tool for identifying the molecular targets of compounds like this compound. ucsc.eduucsc.eduorcid.org This approach involves screening a compound against a collection of genetically defined strains, often in yeast, to identify which genes, when mutated, confer hypersensitivity to the compound. netbiolab.org The resulting "chemogenomic profile" can predict a compound's mode of action and even potential synergistic interactions with other drugs. ucsc.edunetbiolab.org

Complementing this experimental approach, computational target prediction methods are employed to identify the most likely protein targets for a given ligand. nih.govchemrxiv.org These in silico methods can be broadly categorized as ligand-based or target-based. Ligand-based approaches operate on the principle that structurally similar molecules are likely to bind to similar targets. nih.gov Target-based methods, on the other hand, utilize the three-dimensional structure of potential protein targets to predict binding. plos.org Hybrid approaches that integrate both ligand and target information are also utilized to enhance prediction accuracy. nih.gov These computational strategies are crucial for narrowing down the vast search space of potential protein interactions, thereby guiding further experimental validation. nih.govfrontiersin.org

Integration of Machine Learning and Artificial Intelligence in Compound Design

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into the design and optimization of compounds related to this compound. mdpi.commdpi.comrsc.org AI algorithms can analyze large datasets from chemical and pharmacological sources to identify novel molecular structures and predict their properties. mdpi.comwiley.com

ML models, particularly deep learning algorithms, are becoming instrumental in predicting material properties, designing new materials, and uncovering novel mechanisms. rsc.org In drug design, ML can be used for a variety of tasks, including predicting drug-target binding affinities and identifying potential drug candidates. frontiersin.orgwiley.com While still an emerging area, the application of AI and ML holds promise for accelerating the design of new this compound analogs with improved therapeutic profiles by navigating the vast chemical space to identify molecules with desired characteristics. mpie.dewordpress.com

In Vitro Biological Assay Systems

A variety of in vitro assay systems are fundamental to characterizing the biological activity of this compound and its derivatives. These systems provide crucial data on cytotoxicity, mechanism of action, and cellular effects.

High-Throughput Cell Line Screening Platforms (e.g., NCI-60 Cell Line Screen)

High-throughput screening (HTS) platforms, such as the National Cancer Institute's 60 human tumor cell line (NCI-60) screen, are pivotal in the initial assessment of the anticancer potential of compounds like this compound. ebi.ac.uknih.govacs.orgnih.gov The NCI-60 screen evaluates the cytotoxic and cytostatic effects of a compound against a diverse panel of 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate. nih.govmdpi.com

The data generated from this screen provides a "fingerprint" of a compound's activity, which can be compared to a database of known anticancer agents to infer potential mechanisms of action. nih.gov Several jasplakinolide (B32604) analogues have been evaluated using the NCI-60 screen, which has been instrumental in identifying compounds with potent cytotoxic activity and has provided evidence that many of these analogues operate by modifying microfilaments. nih.govacs.orgnih.govresearchgate.net The results from these screens, often presented as GI50 (50% growth inhibition) values, help in selecting promising candidates for further investigation. nih.govresearchgate.net

Microfilament Disruption Assays for Actin Modulators

Given that this compound is a known actin-stabilizing agent, microfilament disruption assays are a cornerstone of its biological evaluation. ebi.ac.ukresearchgate.netmdpi.com These assays directly assess the effect of the compound on the cellular actin cytoskeleton. researchgate.netresearchgate.net Typically, cells such as HCT-116 or HeLa are treated with the compound, and the actin filaments are then visualized using fluorescently labeled phalloidin, a toxin that binds specifically to F-actin. nih.govacs.orgresearchgate.net

The results of these assays show that this compound and its active analogs cause a dramatic reorganization of the actin network, leading to the formation of focal aggregates and a loss of the normal filamentous structure. researchgate.netashpublications.org The potency of this effect can be quantified, and structure-activity relationship studies have demonstrated that modifications to the this compound structure can significantly impact its ability to disrupt microfilaments. researchgate.net These assays provide direct evidence of the compound's on-target activity and are crucial for understanding its cytotoxic mechanism. nih.govacs.orgresearchgate.net

Cellular Growth Inhibition and Proliferation Assays (e.g., Mouse Lymphoma L5178Y, Human Burkitt Lymphoma CA46)

To quantify the cytotoxic and antiproliferative effects of this compound and its derivatives, researchers utilize a variety of cell-based assays. researchgate.netmdpi.com A commonly used cell line for this purpose is the mouse lymphoma L5178Y. mdpi.comnih.govspandidos-publications.com The antiproliferative activity is often measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies cell viability based on mitochondrial metabolic activity. mdpi.comnih.gov

Studies have shown that this compound and its new derivatives exhibit potent inhibitory activity against the L5178Y cell line, often with IC50 values in the nanomolar to low micromolar range. researchgate.netmdpi.comnih.gov These assays are critical for determining the potency of new analogs and for conducting bioactivity-guided fractionation during the isolation of new compounds from natural sources. nih.gov While specific data for the Human Burkitt Lymphoma CA46 cell line in relation to this compound is less prominent in the reviewed literature, the use of diverse cancer cell lines is a standard practice to understand the spectrum of a compound's activity.

Flow Cytometry for Cell Cycle Distribution and Apoptosis Analysis

Flow cytometry is a powerful methodology used for the rapid and accurate analysis of large cell populations. nih.gov In the context of this compound research, this technique is indispensable for elucidating the compound's effects on cell proliferation and programmed cell death (apoptosis). The method allows for the multiparametric measurement of individual cells, providing detailed insights into the various phases of the cell cycle and the hallmarks of apoptosis. nih.govresearchgate.net

The core principle of cell cycle analysis by flow cytometry relies on the stoichiometric binding of fluorescent dyes, such as propidium (B1200493) iodide (PI) or 4',6'-diamidino-2-phenylindole (DAPI), to cellular DNA. escca.eunih.gov This binding allows for the quantification of DNA content within each cell. As a result, cells can be distinguished based on their position in the cell cycle: G0/G1 phase (one set of DNA), S phase (DNA synthesis), and G2/M phase (two sets of DNA). nih.govescca.eunih.gov The analysis of the DNA content frequency histogram reveals the distribution of the cell population across these phases. nih.gov Furthermore, apoptotic cells, which are characterized by fragmented DNA, can be identified as a sub-G1 peak with fractional DNA content. nih.gov

To enhance the resolution of cell cycle analysis, bivariate analysis can be employed. This involves the simultaneous measurement of DNA content and the expression of proliferation-associated proteins like cyclins (D, E, A, B1) or the Ki-67 antigen. nih.govnih.govplos.org For instance, staining for the Ki-67 nuclear antigen, which is present in all active phases of the cell cycle (G1, S, G2, M) but absent in quiescent (G0) cells, allows for the differentiation of cycling and non-cycling cells. plos.org Similarly, the phosphorylation of histone H3 at serine 10 is a specific marker for mitotic (M phase) cells. plos.org

The investigation of apoptosis via flow cytometry can be achieved through various assays that detect key apoptotic events. These include changes in cell morphology, the externalization of phosphatidylserine (B164497) on the cell surface, the collapse of the mitochondrial transmembrane potential, and the activation of caspases. nih.govresearchgate.net For example, the Nicoletti assay is a modified cell cycle analysis that specifically measures the pre-G1 peak, which represents cells with low intact DNA and high fragmented DNA content, characteristic of apoptosis. escca.eu

By applying these flow cytometric techniques, researchers can quantitatively assess the impact of this compound on cancer cell lines. For instance, studies have shown that various jaspamide derivatives exhibit potent cytotoxic activities against cell lines such as the mouse lymphoma (L5178Y) and human non-small cell lung cancer (NSCLC-N6) lines. mdpi.comird.fr Flow cytometry can be used to determine if this cytotoxicity is mediated through cell cycle arrest at specific checkpoints or the induction of apoptosis. The ability to analyze a large number of cells provides statistically robust data on the dose-dependent and time-dependent effects of the compound.

Induced Pluripotent Stem Cell-Derived Cardiomyocyte Models for Electrophysiological Studies

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a biologically relevant in vitro model for cardiovascular research and drug discovery. nih.govphysiology.org These cells are generated by reprogramming somatic cells and can differentiate into functional cardiomyocytes that exhibit many of the characteristics of native human heart cells, including similar cellular structures, ion channels, and electrophysiological properties. nih.govphysiology.org This makes them a valuable tool for studying the potential cardiac effects of novel compounds like this compound.

hiPSC-CMs display a heterogeneous population of atrial-like, nodal-like, and ventricular-like cells, each with distinct action potential (AP) morphologies. physiology.orgphysiology.org Detailed electrophysiological characterization of these cells has been performed using techniques such as the perforated patch-clamp method. physiology.orgphysiology.org These studies have revealed the presence and gating properties of key cardiac ionic currents, including the sodium current (INa), L-type calcium current (ICa), pacemaker current (If), transient outward potassium current (Ito), inward rectifier potassium current (IK1), and the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. physiology.org The characteristics of these currents in hiPSC-CMs are quantitatively similar to those reported for human cardiac myocytes. physiology.org

The use of hiPSC-CMs in electrophysiological studies allows for the investigation of a compound's effects on cardiac action potentials and the underlying ionic currents. For example, researchers can assess changes in AP duration, the resting membrane potential, and the occurrence of arrhythmias such as early afterdepolarizations (EADs). physiology.orgplos.org The high purity and large numbers of hiPSC-CMs that can be produced also make them suitable for higher-throughput automated patch-clamp analysis. physiology.org

For a compound like this compound, which has demonstrated potent cytotoxicity, evaluating its electrophysiological effects on hiPSC-CMs is a critical step in understanding its potential for cardiotoxicity. By exposing these cells to this compound, researchers can monitor for any alterations in cardiac signaling pathways, cell viability, mitochondrial membrane potential, and the release of cardiac troponin. nih.gov This provides a more comprehensive picture of the compound's cardiac safety profile early in the drug discovery process.

Innovative Natural Product Discovery and Supply Methodologies

Bioactivity-Guided Isolation from Marine Organisms

Bioactivity-guided isolation is a classic and effective strategy for the discovery of novel bioactive compounds from natural sources, including marine organisms. This approach involves the systematic fractionation of a crude extract from a marine organism, such as a sponge, and the testing of each fraction for a specific biological activity. The most active fractions are then subjected to further separation and purification until the pure, bioactive compound is isolated.

The discovery of Jaspamide and its derivatives is a prime example of this methodology. The process typically begins with the collection of a marine sponge, such as those from the genus Jaspis. mdpi.comird.fr The sponge is extracted with a solvent like methanol (B129727) or ethanol, and this crude extract is then tested for bioactivity, often cytotoxicity against cancer cell lines. mdpi.comird.fr For instance, the crude methanolic extract of Jaspis splendens showed significant in vitro cytotoxic activity against mouse lymphoma L5178Y cells. mdpi.com

Following the initial screening, the active crude extract is partitioned using various solvents of differing polarities. ird.fr Each of these partitions is then assayed for bioactivity to identify the fraction containing the active components. This active fraction is then subjected to a series of chromatographic techniques, such as medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC), to separate the individual compounds. ird.fr At each stage of purification, the resulting fractions are tested for their biological activity, guiding the researchers toward the most potent molecules. This iterative process ultimately leads to the isolation of pure compounds, such as this compound and other jaspamide analogues. mdpi.comresearchgate.net

The bioactivity-guided approach has been successfully employed in the investigation of various marine sponges, leading to the identification of numerous bioactive secondary metabolites, including alkaloids, peptides, terpenoids, and polyketides. vliz.be In the case of sponges from the family Jaspidae, this method has consistently led to the isolation of jaspamides as the major bioactive constituents. researchgate.net

Development and Application of Artificial Marine Sponges for In Situ Discovery

A significant challenge in marine natural product discovery is the potential environmental impact of collecting source organisms. nih.gov To address this, innovative approaches such as the development of deployable artificial marine sponges have been explored for the in situ discovery of natural products. nih.govnih.gov This biomimetic technology aims to replicate the natural process of compound production and accumulation within a controlled and environmentally benign system. nih.gov

The artificial sponge consists of several key components, including particle and microbial filters, a microdiaphragm pump, a hollow-fiber bioreactor, and sep-pak cartridges containing an adsorbent resin like Amberlite XAD-18. plos.org The device is deployed underwater in proximity to sponges that are believed to be actively producing secondary metabolites. plos.org Seawater is pumped through the system, first through filters and then into the hollow-fiber bioreactor for inoculation. nih.govresearchgate.net During the incubation period, seawater continues to pass through the bioreactor and then through the resin cartridges, where any released natural products are concentrated. nih.govplos.org

After a deployment period, which can last for several days, the resin cartridges are harvested, and the adsorbed compounds are eluted to provide a crude extract. nih.gov This extract can then be analyzed for bioactive compounds. In a proof-of-concept study, an artificial sponge was deployed in a tropical marine environment for 320 hours. nih.govnih.gov The subsequent analysis of the extract led to the successful isolation of three known actin-targeting jasplakinolide depsipeptides. nih.govnih.govplos.org This demonstrated that the artificial sponge can faithfully recapitulate traditional collection and isolation methods.

This in situ discovery method offers several advantages. It provides a sustainable and environmentally friendly source of marine natural products, reducing the need to harvest fragile marine organisms. nih.govnih.gov Furthermore, it can provide insights into the true biosynthetic origins of complex marine-derived compounds, helping to determine whether they are produced by the sponge itself or by associated microorganisms. nih.govnih.gov

Chemoinformatics and Chemical Space Analysis for Prioritization

Chemoinformatics and the concept of chemical space are powerful tools in modern drug discovery that can be applied to the prioritization of natural products like this compound for further investigation. nih.govnih.gov Chemical space is a conceptual framework that represents the diversity of molecules in a multi-dimensional space defined by their structural and physicochemical properties. scispace.com By mapping and analyzing the chemical space of natural products, researchers can gain valuable insights into their novelty, diversity, and potential for drug-likeness.

The analysis of chemical space involves the use of molecular descriptors to represent the compounds of interest. scispace.com These descriptors can capture various aspects of a molecule's structure, such as its topology, shape, and electronic properties. The resulting high-dimensional data can then be visualized in a lower-dimensional space using techniques like principal component analysis (PCA) or t-distributed stochastic neighbor embedding (t-SNE). scispace.comblogspot.com In these visualizations, similar molecules are clustered together, while dissimilar molecules are located far apart. blogspot.com

This approach can be used to compare the chemical space of a library of natural products, such as the jaspamides, to that of known drugs or other compound collections. chemrxiv.org This can help to identify novel scaffolds and regions of chemical space that are underexplored. Furthermore, by mapping biological activity data onto the chemical space representation, researchers can identify structure-activity relationships (SARs). nih.govchemrxiv.org This can reveal which structural features are important for the biological activity of a compound series and guide the design of new, more potent analogues.

In the context of this compound research, chemoinformatics can be used to:

Assess the novelty and diversity of the jaspamide family of compounds compared to other natural products and synthetic molecules.

Explore the structure-activity relationships within the jaspamide class to understand how modifications to the core structure affect cytotoxicity and other biological activities.

Prioritize which jaspamide analogues should be synthesized or isolated for further biological testing based on their position in chemical space and predicted properties.

By integrating chemoinformatics and chemical space analysis into the natural product discovery workflow, researchers can more efficiently navigate the vast chemical diversity of the marine environment and prioritize the most promising compounds for development as new therapeutic agents. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.